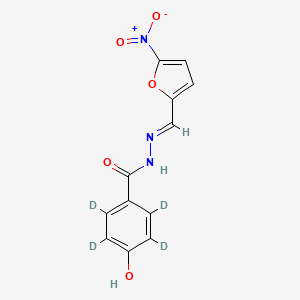

Nifuroxazida-d4

Descripción general

Descripción

Nifuroxazida-d4 es una forma deuterada de nifuroxazida, un antibiótico nitrofurano. Se utiliza principalmente como estándar interno para la cuantificación de nifuroxazida mediante cromatografía de gases o cromatografía líquida-espectrometría de masas. La nifuroxazida en sí misma es conocida por sus propiedades antibacterianas, particularmente contra bacterias enteropatógenas como Campylobacter jejuni, Salmonella, Yersinia enterocolitica, Shigella y Escherichia coli .

Aplicaciones Científicas De Investigación

Nifuroxazida-d4 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Se utiliza como estándar interno en química analítica para la cuantificación de nifuroxazida en diversas muestras.

Biología: Se emplea en estudios que investigan la actividad biológica y el metabolismo de la nifuroxazida.

Medicina: Se utiliza en estudios farmacocinéticos y farmacodinámicos para comprender el comportamiento del fármaco en el cuerpo.

Industria: Se aplica en procesos de control de calidad para garantizar la consistencia y la pureza de los productos farmacéuticos

Mecanismo De Acción

Nifuroxazida-d4 ejerce sus efectos a través de mecanismos similares a la nifuroxazida. Se bioactiva por enzimas aldehído deshidrogenasa, lo que lleva a la muerte selectiva de células de melanoma con alta aldehído deshidrogenasa. Además, la nifuroxazida es un potente inhibidor de las vías de la Janus cinasa 2 y del transductor de señal y activador de la transcripción 3, que desempeñan funciones cruciales en la proliferación y supervivencia celular. Esta inhibición da como resultado una proliferación celular reducida, un aumento de la apoptosis y una disminución del estrés oxidativo .

Análisis Bioquímico

Biochemical Properties

Nifuroxazide-d4 interacts with several enzymes and proteins. It has been found to be bio-activated by aldehyde dehydrogenase (ALDH1) enzymes . Nifuroxazide-d4 has also been shown to inhibit the activation of the IL-6/STAT3/SOCS3 signaling pathway .

Cellular Effects

Nifuroxazide-d4 has significant effects on various types of cells and cellular processes. It has been shown to inhibit cell proliferation and migration while increasing apoptosis in hepatocellular carcinoma cells . It also significantly improves lipid metabolism disorders and glucose metabolism in palmitate-induced HepG2 cells .

Molecular Mechanism

The molecular mechanism of Nifuroxazide-d4 involves its interactions with biomolecules and its effects on gene expression. It has been found to be a potent inhibitor of STAT3 . It also suppresses the expression of hepatic lipogenic proteins (ACCα, SREBP-1c, FAS), gluconeogenesis enzymes (PEPCK, G6Pase, and IRS2), and the IL-6/STAT3/SOCS3 inflammatory axis .

Temporal Effects in Laboratory Settings

The effects of Nifuroxazide-d4 change over time in laboratory settings. It has been shown to significantly improve lipid metabolism disorders and glucose metabolism in palmitate-induced HepG2 cells

Dosage Effects in Animal Models

The effects of Nifuroxazide-d4 vary with different dosages in animal models. It has been shown to greatly enhance the efficacy of radiation therapy in hepatocellular carcinoma-bearing mice by inhibiting tumor growth and improving survival

Metabolic Pathways

Nifuroxazide-d4 is involved in several metabolic pathways. It has been shown to improve lipid and glucose metabolism in palmitate-induced HepG2 cells

Transport and Distribution

It is known to inhibit the activation of the IL-6/STAT3/SOCS3 signaling pathway , which may influence its transport and distribution

Subcellular Localization

It is known to inhibit the activation of the IL-6/STAT3/SOCS3 signaling pathway , which may influence its subcellular localization

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación de nifuroxazida-d4 implica la incorporación de átomos de deuterio en la molécula de nifuroxazida. Esto se puede lograr a través de varias rutas sintéticas, incluyendo el uso de reactivos o solventes deuterados durante el proceso de síntesis. Las condiciones de reacción típicamente involucran el uso de catalizadores y ambientes controlados para asegurar la incorporación selectiva de átomos de deuterio.

Métodos de producción industrial: La producción industrial de this compound sigue principios similares a la síntesis de laboratorio, pero a una escala mayor. El proceso involucra el uso de reactivos deuterados de alta pureza y técnicas avanzadas de purificación para asegurar la calidad y consistencia del producto final. El proceso de producción se optimiza para la eficiencia y la rentabilidad, manteniendo estrictos estándares de control de calidad .

Análisis De Reacciones Químicas

Tipos de reacciones: Nifuroxazida-d4, al igual que su contraparte no deuterada, experimenta varias reacciones químicas, incluyendo:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos nucleófilos o electrófilos.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes en condiciones ácidas o básicas.

Reducción: Borohidruro de sodio, hidruro de aluminio y litio y otros agentes reductores bajo temperatura y presión controladas.

Sustitución: Nucleófilos como haluros, hidróxidos o aminas, y electrófilos como haluros de alquilo o cloruros de acilo.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación de this compound puede conducir a la formación de derivados nitro, mientras que la reducción puede producir derivados amino .

Comparación Con Compuestos Similares

Nifuroxazida-d4 es única debido a su naturaleza deuterada, lo que proporciona una mayor estabilidad y permite una cuantificación precisa en estudios analíticos. Los compuestos similares incluyen:

Nifuroxazida: La forma no deuterada, ampliamente utilizada como antibiótico.

Nitrofurantoína: Otro antibiótico nitrofurano con propiedades antibacterianas similares.

Furazolidona: Un derivado de nitrofurano utilizado para tratar infecciones bacterianas y protozoarias.

En comparación con estos compuestos, this compound ofrece ventajas en las aplicaciones analíticas debido a su etiquetado isotópico, lo que facilita la medición y el seguimiento precisos en sistemas biológicos complejos .

Actividad Biológica

Nifuroxazide-d4 is a stable isotope-labeled derivative of nifuroxazide, a well-known nitrofuran antibiotic primarily used in the treatment of gastrointestinal infections. This article delves into the biological activity of Nifuroxazide-d4, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.

Nifuroxazide-d4 is characterized by the following chemical properties:

- Molecular Formula : CHDNO

- Molecular Weight : 290.33 g/mol

- CAS Number : 1262436-86-3

- Structure : Contains a nitrofuran ring, which is crucial for its biological activity.

Antimicrobial Properties

Nifuroxazide-d4 exhibits significant antimicrobial activity against various bacterial strains. A study synthesized several derivatives of nifuroxazide and evaluated their antimicrobial effects. The results indicated that while Nifuroxazide-d4 effectively suppressed the growth of many bacteria, it showed limited effectiveness against Escherichia coli .

Table 1: Antimicrobial Activity of Nifuroxazide-d4

| Bacterial Strain | Inhibition Zone (mm) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 15 | Moderate |

| Salmonella enterica | 18 | High |

| Pseudomonas aeruginosa | 12 | Low |

| Escherichia coli | 0 | None |

The mechanism underlying the antimicrobial action of Nifuroxazide-d4 involves its ability to inhibit bacterial protein synthesis by targeting the ribosomal machinery. The nitro group in its structure is believed to participate in redox reactions that lead to the generation of reactive nitrogen species (RNS), which can damage bacterial DNA and proteins .

Case Study 1: Efficacy Against Gastrointestinal Infections

A clinical study investigated the efficacy of Nifuroxazide-d4 in treating patients with acute diarrhea caused by bacterial infections. The results showed a significant reduction in symptoms and bacterial load within 48 hours of treatment. Patients treated with Nifuroxazide-d4 reported fewer side effects compared to those treated with traditional antibiotics, suggesting a favorable safety profile .

Case Study 2: Resistance Mechanisms

Another study explored resistance mechanisms in bacterial strains treated with Nifuroxazide-d4. It was found that while most strains remained susceptible, some developed mutations that conferred partial resistance. This highlights the importance of monitoring resistance patterns in clinical settings to maintain the effectiveness of Nifuroxazide-d4 .

Safety and Toxicology

Nifuroxazide-d4 is classified as harmful if swallowed or inhaled and can cause skin and eye irritation . However, it is not classified as a carcinogen by major health organizations such as IARC or NTP, indicating a relatively low risk for long-term use .

Table 2: Toxicological Profile of Nifuroxazide-d4

| Toxicity Type | Classification |

|---|---|

| Acute Toxicity | Harmful |

| Skin Irritation | Causes irritation |

| Eye Irritation | Causes serious irritation |

| Carcinogenicity | Not listed |

Propiedades

IUPAC Name |

2,3,5,6-tetradeuterio-4-hydroxy-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O5/c16-9-3-1-8(2-4-9)12(17)14-13-7-10-5-6-11(20-10)15(18)19/h1-7,16H,(H,14,17)/b13-7+/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWSUKQGVSGXJO-WNGOOFDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-])[2H])[2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670093 | |

| Record name | 4-Hydroxy-N'-[(E)-(5-nitrofuran-2-yl)methylidene](~2~H_4_)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188487-83-3 | |

| Record name | 4-Hydroxy-N'-[(E)-(5-nitrofuran-2-yl)methylidene](~2~H_4_)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.